methyl (4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a combination of carbamate, sulfonamide, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Moiety: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Sulfonamide Formation: The acetylated thiophene is reacted with an appropriate amine to form the sulfonamide linkage.
Carbamate Formation: Finally, the sulfonamide derivative is reacted with methyl chloroformate in the presence of a base to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens, catalysts like iron(III) chloride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Methyl (4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functionalized derivatives.
Material Science: Its unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl (4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the carbamate moiety can act as a reversible inhibitor of cholinesterases . The thiophene ring may also contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
Uniqueness
Methyl (4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is unique due to its combination of carbamate, sulfonamide, and thiophene moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry, organic synthesis, and material science .
Properties
IUPAC Name |
methyl N-[4-[2-(5-acetylthiophen-2-yl)ethylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c1-11(19)15-8-5-13(24-15)9-10-17-25(21,22)14-6-3-12(4-7-14)18-16(20)23-2/h3-8,17H,9-10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJHTCKAHBZHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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